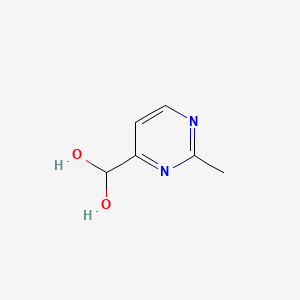
(2-Methylpyrimidin-4-yl)methanediol
Descripción
(2-Methylpyrimidin-4-yl)methanediol is a pyrimidine derivative featuring a methyl group at the 2-position and a methanediol group (CH(OH)₂) at the 4-position of the heterocyclic ring. Methanediol (H₂C(OH)₂), the hydrated form of formaldehyde, is known for its equilibrium with oligomers in aqueous solutions and its role in biological systems as a transport form of formaldehyde . The pyrimidine backbone confers aromatic stability, while the methyl and diol substituents influence solubility, reactivity, and intermolecular interactions.
Propiedades
Número CAS |
1005-25-0 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.142 |
Nombre IUPAC |
(2-methylpyrimidin-4-yl)methanediol |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,6,9-10H,1H3 |
Clave InChI |
NGDVGANODBPOPQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C(O)O |
Sinónimos |
4-Pyrimidinemethanediol, 2-methyl- (7CI,8CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Physical-Chemical Properties
(a) Methoxy vs. Methyl Groups
- (2-Methoxypyrimidin-4-yl)methanol (CAS 38696-25-2) differs by having a methoxy (-OCH₃) group at the 2-position and a single hydroxymethyl (-CH₂OH) group at the 4-position. The latter’s methyl group is less polar, which may lower solubility in polar solvents .
(b) Diol vs. Monool Functionality
- Methanediol’s dual hydroxyl groups (CH(OH)₂) increase hydrogen-bonding capacity compared to monools like -CH₂OH. This enhances solubility in water and polar solvents but may also promote instability via dehydration or oligomerization under acidic or elevated-temperature conditions . For example, methanediol in aqueous solutions exists in equilibrium with formaldehyde and oligomers, a behavior likely shared by (2-Methylpyrimidin-4-yl)methanediol .
Solubility and Phase Behavior
- Aqueous Solubility : Methanediol’s solubility is highly dependent on environmental conditions. Simulations predict Henry’s law constants ranging from 10⁴ to 10⁶ M atm⁻¹, indicating significant variability in gas-liquid partitioning . For this compound, the pyrimidine ring’s hydrophobicity may reduce aqueous solubility compared to unsubstituted methanediol.
- Solvent Interactions : Classical molecular dynamics studies show that methanediol forms stable hydrogen bonds with water, with radial distribution functions matching ab initio simulations. This behavior is critical for predicting the solvation of this compound in pharmaceutical or industrial formulations .
Data Table: Key Properties of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


